molecular formula C14H12ClN3O3S B5832831 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5832831
M. Wt: 337.8 g/mol
InChI Key: OMCDZHSSTPHTSE-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at the 4-position and a nitro group at the 2-position. The benzamide is linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety, a bicyclic system with a thiazole ring fused to a partially saturated benzene ring. This structure combines electron-withdrawing groups (Cl, NO₂) with a heterocyclic amine, which may enhance binding to biological targets or influence physicochemical properties like solubility and stability.

Properties

IUPAC Name

4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h5-7H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDZHSSTPHTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of related compounds:

Compound Name Substituents on Benzamide/Other Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
4-Chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 4-Cl, 2-NO₂ C₁₄H₁₂ClN₃O₃S ~337.5 Electron-deficient benzamide; potential reactivity due to nitro group N/A
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 3,5-OCH₃ on benzamide; 4,5-Cl on thiazole Not specified High (highest in its class) High molecular weight; noted in plant extracts
4-(Diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 4-SO₂N(Et)₂ C₁₈H₂₃N₃O₃S₂ 393.52 Sulfonamide group may enhance solubility
2-Methoxy-4-(methylsulfanyl)-N-(tetrahydrobenzothiazol-2-yl)benzamide 2-OCH₃, 4-SCH₃ C₁₆H₁₈N₂O₂S₂ 334.46 Moderate polarity; available for research
4-Fluoro-N-(tetrahydrobenzothiazol-2-yl)benzenesulfonamide 4-F; sulfonamide instead of benzamide C₁₃H₁₃FN₂O₂S₂ 312.38 Lower molecular weight; sulfonamide backbone
2,6-Dichloro-N-(5,5-dimethyl-7-oxo-tetrahydrobenzothiazol-2-yl)benzamide 2,6-Cl; 5,5-(CH₃)₂, 7-O on thiazole Not specified Not specified Safety data available; dimethyl-oxo modifies ring strain

Functional Group Impact

  • Chlorine contributes to lipophilicity, which may affect membrane permeability .
  • Sulfonamides vs. Benzamides : Sulfonamide derivatives (e.g., and ) exhibit distinct solubility profiles and hydrogen-bonding capabilities compared to benzamides, influencing their pharmacokinetics .
  • Methoxy and Alkyl Groups : Methoxy (e.g., ) and methylsulfanyl () substituents alter electronic and steric properties, affecting binding affinity and metabolic stability .

Biological Activity

4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is C13H13ClN2O3SC_{13}H_{13}ClN_{2}O_{3}S, with a molecular weight of approximately 300.77 g/mol. The structure features a benzamide moiety substituted with a chloro and nitro group, along with a tetrahydro-benzothiazole ring which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions that facilitate the formation of the amide bond. Various methodologies have been explored to optimize yield and purity while adhering to green chemistry principles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
A431 (skin cancer)1.5Induction of apoptosis and cell cycle arrest
A549 (lung cancer)2.0Inhibition of AKT/ERK signaling pathways
H1299 (lung cancer)1.8Decreased migration and invasion

These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in several cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines:

Cytokine Control (pg/mL) Treatment (pg/mL)
IL-625050
TNF-α30060

The reduction in these cytokines suggests a potential role for this compound in treating inflammatory diseases.

Mechanistic Insights

The biological activity of 4-chloro-2-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been linked to its ability to modulate key signaling pathways involved in cell survival and inflammation. Specifically:

  • AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and growth.
  • ERK Pathway Modulation : It also affects the ERK pathway involved in cell proliferation and differentiation.
  • Apoptosis Induction : The compound promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Skin Cancer : A patient with advanced skin cancer showed significant tumor reduction after treatment with a benzothiazole derivative similar to our compound.
  • Lung Cancer Treatment : In a clinical trial involving lung cancer patients treated with a related compound, a notable decrease in tumor size was observed alongside improved patient quality of life.

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